1-[3-(Tetrazol-1-yl)phenyl]tetrazole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
125620-14-6 |
|---|---|
Molecular Formula |
C8H6N8 |
Molecular Weight |
214.19g/mol |
IUPAC Name |
1-[3-(tetrazol-1-yl)phenyl]tetrazole |
InChI |
InChI=1S/C8H6N8/c1-2-7(15-5-9-11-13-15)4-8(3-1)16-6-10-12-14-16/h1-6H |
InChI Key |
VPTBPVRFCCEOME-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)N3C=NN=N3 |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)N3C=NN=N3 |
Origin of Product |
United States |
Fundamental Aspects of N Heterocyclic Azoles and Polytetrazolyl Systems
Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Research
Nitrogen-rich heterocycles are a cornerstone of modern chemical science, playing a pivotal role in medicinal chemistry, materials science, and agrochemicals. rsc.orgnih.govconicet.gov.ar Their significance stems from the unique structural and electronic properties conferred by the presence of multiple nitrogen atoms within a cyclic framework. These compounds often exhibit high heats of formation, a desirable characteristic for energetic materials, and the ability to participate in a wide range of non-covalent interactions, such as hydrogen bonding and π-π stacking, which is crucial for their biological activity. nih.gov The incorporation of nitrogen atoms into heterocyclic rings can lead to enhanced metabolic stability and bioavailability, making them attractive scaffolds for drug design. nih.gov In fact, a significant percentage of FDA-approved drugs contain nitrogen-based heterocyclic moieties.
Evolution of Tetrazole Chemistry: Beyond Monocyclic Frameworks
The field of tetrazole chemistry has evolved significantly since the initial synthesis of the parent compound. nih.gov Initially, research focused on monocyclic tetrazoles, exploring their synthesis and fundamental properties. However, the quest for materials with enhanced energetic properties and novel functionalities has driven the expansion of tetrazole chemistry into more complex architectures, including polytetrazolyl systems. rsc.orgnih.gov The development of efficient synthetic methodologies, such as [2+3] cycloaddition reactions, has been instrumental in this evolution, allowing for the creation of molecules with multiple tetrazole rings. nih.gov These advancements have paved the way for the exploration of bis- and poly-tetrazolyl compounds, where the synergistic effects of multiple tetrazole units can lead to emergent properties.
Structural Archetypes of Bis-Tetrazolyl Compounds and Their Chemical Significance
Bis-tetrazolyl compounds, which feature two tetrazole rings within a single molecule, can be broadly categorized based on the nature of the linking group. This linker can be a simple aliphatic chain, an aromatic ring, or a more complex bridging unit. The structural arrangement of the tetrazole rings and the nature of the linker profoundly influence the compound's properties, including its thermal stability, energetic performance, and coordination chemistry. For instance, phenyl-linked bis-tetrazoles have been investigated as energetic materials due to their high nitrogen content and thermal stability. rsc.org The relative positions of the tetrazole rings on the phenyl linker (ortho, meta, or para) give rise to different isomers with distinct spatial arrangements and electronic properties. nih.govrsc.org This structural diversity is key to tuning the material's characteristics for specific applications, from explosives to pharmaceuticals. A recent study in 2024 detailed the synthesis of novel phenylene bis-tetrazole derivatives, highlighting the ongoing interest in this class of compounds.
Rationale for Focused Academic Inquiry into N-Aryl Bis-Tetrazolyl Derivatives, with particular reference to 1-[3-(Tetrazol-1-yl)phenyl]tetrazole
The focused academic inquiry into N-aryl bis-tetrazolyl derivatives, such as this compound, is driven by a confluence of factors. The N-aryl linkage provides a rigid and thermally stable scaffold, while the two tetrazole rings contribute a high nitrogen content and multiple coordination sites. rsc.orgnih.gov This combination of features makes these compounds promising candidates for a range of applications.
In the field of energetic materials, the high positive enthalpy of formation and the generation of large volumes of nitrogen gas upon decomposition are highly sought-after properties. rsc.org A 2023 study on phenylene-bridged tetrazole-1-ol based energetic materials underscores the continued research in this area. rsc.org Furthermore, the ability of bis-tetrazolyl ligands to coordinate with metal ions has led to their use in the construction of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage. rsc.org
The specific interest in the meta-substituted isomer, this compound, stems from the unique geometric and electronic arrangement of the tetrazole moieties. This particular orientation can influence the crystal packing, intermolecular interactions, and ultimately, the macroscopic properties of the material. Computational studies on isomeric bis-(tetrazolyl)benzenes are often employed to predict and understand these differences. While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structural motif fits within the broader class of compounds being actively investigated for their potential as advanced materials.
Compound Data
| Compound Name |
| This compound |
| 1,1'-(1,3-Phenylene)bis[1H-tetrazole] |
| 1,1'-(1,2-phenylene)bis(1H-1,2,3,4-tetrazole) |
| phenylene bis-tetrazole |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[3-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole | PubChem |
| Molecular Formula | C₈H₆N₈ | PubChem |
| Molecular Weight | 214.19 g/mol | PubChem |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Nitrogen Content | 52.32% | Calculated |
| CAS Number | 125620-14-6 | PubChem |
Elucidation of Molecular and Supramolecular Architecture of 1 3 Tetrazol 1 Yl Phenyl Tetrazole
Single Crystal X-ray Diffraction Analysis
The conformation of 1-[3-(Tetrazol-1-yl)phenyl]tetrazole in the solid state is largely defined by the dihedral angles between the central phenyl ring and the two attached tetrazole rings. In related 1,3-bis(tetrazole)benzene structures, it is common for the tetrazole rings to be nearly co-planar with the benzene (B151609) ring. esisresearch.org For instance, in one derivative, the dihedral angles between the tetrazole rings and the central benzene ring were found to be 25.2° and 5.6°. esisresearch.org This indicates that a high degree of planarity is achievable in these systems.
In contrast, for 1,2-bis(tetrazole)benzene derivatives, steric hindrance between the adjacent tetrazole rings forces them out of planarity with the benzene ring, resulting in dihedral angles such as 86.1° and 82.5° in one case. esisresearch.org For 1,4-bis(tetrazole)benzene derivatives, where there is no steric impediment, a co-planar arrangement is often observed, which can be influenced by intra- and intermolecular stacking interactions. esisresearch.org In the case of 1,2-bis(1H-tetrazol-5-yl)benzene dihydrate, the dihedral angle between the benzene and tetrazole rings is 34.43 (12)°. nih.govresearchgate.net For 4-(1H-Tetrazol-5-yl)benzene-1,3-diol, the rings are nearly coplanar, with a dihedral angle of 8.45 (13)°. mpg.denih.gov
Theoretical calculations on 1-phenyltetrazole predict a non-planar minimum energy conformation with a dihedral angle of 29° between the phenyl and tetrazole rings. hmdb.carsc.org This is slightly larger than the experimental value in the crystalline state, a difference attributed to intermolecular forces in the crystal. rsc.org The introduction of a substituent, as in 5-chloro-1-phenyltetrazole, increases this angle to 48° due to greater steric repulsion. hmdb.carsc.org For 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, the two benzotriazole (B28993) units form dihedral angles of 88.74 (11)° and 85.83 (10)° with the central benzene ring. nih.gov
Table 1: Dihedral Angles in Related Phenyl-Tetrazole Systems
| Compound | Dihedral Angle(s) | Source |
| 1,3-bis(tetrazole)benzene derivative | 25.2°, 5.6° | esisresearch.org |
| 1,2-bis(tetrazole)benzene derivative | 86.1°, 82.5° | esisresearch.org |
| 1,2-bis(1H-tetrazol-5-yl)benzene dihydrate | 34.43 (12)° | nih.govresearchgate.net |
| 4-(1H-Tetrazol-5-yl)benzene-1,3-diol | 8.45 (13)° | mpg.denih.gov |
| 1-phenyltetrazole (calculated) | 29° | hmdb.carsc.org |
| 5-chloro-1-phenyltetrazole (calculated) | 48° | hmdb.carsc.org |
| 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene | 88.74 (11)°, 85.83 (10)° | nih.gov |
The supramolecular architecture of crystalline this compound is expected to be governed by a combination of hydrogen bonding and π-π stacking interactions. The nitrogen atoms of the tetrazole rings can act as hydrogen bond acceptors. In the crystal structure of 1,2-bis(1H-tetrazol-5-yl)benzene dihydrate, strong intermolecular O-H···N hydrogen bonds are observed, linking the molecules into a network. nih.govresearchgate.netiucr.org Similarly, in 4-(1H-tetrazol-5-yl)benzene-1,3-diol, the molecules are linked by O-H···N and N-H···O hydrogen bonds into a three-dimensional network. mpg.denih.gov In substituted tetrazolones, weak electrostatic interactions of the type N···H-C and C-H···π are also observed. tuwien.atthieme-connect.de
π-π stacking is a common feature in aromatic and heteroaromatic systems. In 1,4-bis(tetrazole)benzene derivatives, slipped π-stacking arrangements are observed with distances of approximately 3.4 Å between the least-squares planes of the molecules. beilstein-journals.org These interactions play a significant role in the formation of 2D layers. The planarity of the molecule can be influenced by these stacking interactions. esisresearch.org In the crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, the three-dimensional structure is controlled mainly by weak C-H···N and C-H···π interactions. nih.gov
Bis-tetrazolyl systems can exhibit conformational isomerism due to the rotational freedom around the bonds connecting the tetrazole rings to the central phenyl ring. In the case of this compound, different orientations of the two tetrazole rings relative to the phenyl ring can lead to different conformers. The planarity or non-planarity of the molecule, as discussed in section 3.1.1, is a direct consequence of this conformational flexibility.
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a possibility for bis-tetrazolyl systems. The different packing arrangements and intermolecular interactions can lead to different polymorphic forms with distinct physical properties. While specific studies on the polymorphism of 1-[3-(Tetrazol-yl)phenyl]tetrazole were not found, the existence of different isomers, such as 1-N,2-N'- and 2-N,2-N'-substituted bis(tetrazolyl)benzenes, highlights the structural diversity in these systems. beilstein-journals.org The isolation of different regioisomers from the alkylation of 5-(2-pyridyl)tetrazole further underscores the potential for isomeric complexity in bis-tetrazolyl compounds. pnrjournal.com
Advanced Spectroscopic Characterization for Structural Proof
Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds and for providing insights into their electronic and vibrational properties.
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the phenyl ring and the tetrazole rings. The substitution pattern on the phenyl ring would be evident from the coupling patterns and chemical shifts of the aromatic protons.
¹³C NMR spectroscopy is particularly useful for distinguishing between different isomers of bis-tetrazolyl benzenes. It has been shown that the chemical shift of the tetrazole carbon atom is different for 1,5-disubstituted and 2,5-disubstituted tetrazoles, appearing at approximately 154.0 ppm and 164.0 ppm, respectively. beilstein-journals.org This difference allows for the unambiguous assignment of the regiochemistry of substitution on the tetrazole rings. For 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides, the carbon of the tetrazole ring appears at δ 164.1 ppm.
Table 2: Representative ¹³C NMR Chemical Shifts for Tetrazole Carbons in Bis-Tetrazolyl Systems
| Substitution Pattern | Approximate ¹³C Chemical Shift (ppm) | Source |
| 1,5-disubstituted tetrazole | ~154.0 | beilstein-journals.org |
| 2,5-disubstituted tetrazole | ~164.0 | beilstein-journals.org |
| 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides | 164.1 |
In general, tetrazole derivatives show characteristic IR absorption bands. For example, in a study of 5-(benzylthio)-1H-tetrazole, characteristic vibration peaks for free tetrazole groups were reported in the regions of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. A combined experimental and theoretical study on 1-phenyltetrazole provided a reliable assignment of the observed IR absorption bands. hmdb.ca The vibrational analysis of 5-nitro-2-(4-nitrobenzyl) benzoxazole (B165842) also demonstrates the utility of FT-IR and FT-Raman in conjunction with computational studies for assigning vibrational modes. esisresearch.org
Table 3: General IR Absorption Regions for Tetrazole Derivatives
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |
| Tetrazole ring vibrations | 1640 - 1340 | |
| Tetrazole ring vibrations | 1200 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful analytical method used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this technique reveals characteristic absorption bands that correspond to the excitation of electrons from lower to higher energy orbitals.
While specific experimental data for this compound is not extensively documented, the electronic absorption characteristics can be inferred from studies on structurally similar bis-tetrazole compounds. Generally, phenyl-tetrazole derivatives exhibit strong absorption bands in the ultraviolet region, typically arising from π → π* and n → π* transitions within the phenyl ring and the tetrazole moieties.
In related bis-tetrazole systems, such as N,N'-phenyltetrazole podands, characteristic absorption maxima are observed. researchgate.netnih.govnih.gov For instance, studies on similar compounds have shown absorption bands around 210 nm and in the range of 250-300 nm. nih.gov The band around 210 nm can be attributed to electronic transitions within the tetrazole rings, while the absorption in the 250-300 nm range is likely associated with the π-electron system of the phenyl ring. The presence of two tetrazole rings linked to a central phenyl group is expected to influence the electronic environment and, consequently, the positions and intensities of these absorption bands.
Theoretical studies on related tetrazole derivatives, such as 1-phenyl-4-allyl-tetrazol-5-one, have been conducted to better understand their UV spectra. These computational analyses, often employing methods like time-dependent density functional theory (TD-DFT), help in assigning the observed electronic transitions and predicting absorption maxima, which have been found to be in general agreement with experimental results, showing a strong absorption band near 250 nm.
Table 1: Representative UV-Vis Absorption Data for Structurally Related Bis-Tetrazole Compounds (Note: This table presents generalized data from related compounds to infer the expected spectral characteristics of this compound)
| Wavelength (λmax, nm) | Electronic Transition (Tentative Assignment) | Reference Compound Type |
| ~210 | π → π* (Tetrazole ring) | N,N'-phenyltetrazole podands nih.gov |
| ~250-300 | π → π* (Phenyl ring) | 1-phenyl-4-allyl-tetrazol-5-one |
It is important to note that the solvent environment can influence the position and intensity of these absorption bands due to solvatochromic effects.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an essential technique for the precise determination of a compound's molecular formula and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, HRMS would confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
The fragmentation of tetrazole-containing compounds under mass spectrometric conditions often follows characteristic pathways. A common and significant fragmentation process for tetrazoles is the elimination of a molecule of nitrogen (N₂). nih.govresearchgate.net This is a result of the inherent instability of the tetrazole ring, which can readily lose dinitrogen to form more stable fragments.
In the case of this compound, upon ionization, the molecular ion [M]⁺˙ would be expected to undergo a primary fragmentation step involving the loss of N₂ from one of the tetrazole rings. This would result in a prominent fragment ion. Subsequent fragmentation could involve the loss of a second N₂ molecule from the other tetrazole ring.
The fragmentation of the phenyl ring and the cleavage of the bond connecting the tetrazole moiety to the phenyl ring are also possible fragmentation pathways. For instance, in the mass spectra of 5-allyloxy-1-aryl-tetrazoles, cleavage of the tetrazole core to produce phenyl azide (B81097) or phenyl isocyanate species has been observed. nih.gov A similar cleavage in this compound could lead to the formation of a phenyl diradical or related species.
A proposed fragmentation pathway for this compound, based on the known behavior of similar compounds, is outlined below.
Table 2: Proposed High-Resolution Mass Spectrometry Fragmentation Data for this compound
| m/z (Proposed) | Ion Formula | Fragmentation Pathway |
| 212.0817 | C₈H₆N₈ | [M]⁺˙ (Molecular Ion) |
| 184.0756 | C₈H₆N₆ | [M - N₂]⁺˙ |
| 156.0695 | C₈H₆N₄ | [M - 2N₂]⁺˙ |
| 129.0582 | C₇H₅N₃ | [M - N₂ - HCN]⁺˙ |
| 103.0429 | C₇H₅N | [C₇H₅N]⁺˙ (Benzonitrile cation radical) |
| 76.0313 | C₆H₄ | [C₆H₄]⁺˙ (Benzyne radical cation) |
The exact masses are calculated based on the most abundant isotopes of each element. The observation of these fragments in a high-resolution mass spectrum would provide strong evidence for the structure of this compound. Tandem mass spectrometry (MS/MS) experiments would be particularly useful in confirming these fragmentation pathways by isolating the molecular ion and observing its daughter ions. mdpi.com
Theoretical and Computational Investigations of 1 3 Tetrazol 1 Yl Phenyl Tetrazole and Its Derivatives
Quantum Chemical Approaches: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches for investigating the properties of molecules. mdpi.com These methods are used to determine molecular structures, energies, and a variety of other electronic properties. For instance, DFT studies on related heterocyclic systems, such as carborane-substituted bis(tetrazolyl)-s-triazines, have been used to calculate geometries and enthalpies of formation. mdpi.com Similarly, research on other tetrazole derivatives has employed DFT to understand their structural and electronic properties. However, the application of these methods to 1-[3-(Tetrazol-1-yl)phenyl]tetrazole has not been specifically documented in available research.
The energetic landscape of a molecule describes the potential energy of its different spatial arrangements (conformations). Understanding the conformational preferences is crucial as it dictates the molecule's three-dimensional structure and, consequently, its interactions and properties. For molecules with multiple rotatable bonds, such as the bond between the phenyl and tetrazole rings in this compound, multiple energy minima (stable conformations) and transition states may exist.
A computational study would typically involve rotating the tetrazole rings relative to the central phenyl ring to map out the potential energy surface. This would reveal the most stable conformer(s) and the energy barriers between them. For example, in a related compound, 1,2-bis(1H-tetrazol-5-yl)benzene, the dihedral angle between the benzene (B151609) and tetrazole rings was found to be 34.43 (12)°. nih.gov In another case, 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, the dihedral angles between the benzotriazole (B28993) units and the central benzene ring are significantly larger. nih.gov Without a specific study on this compound, its preferred conformation remains uncharacterized.
The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactions. masterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
In computational studies of other bis-tetrazole systems, such as 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides, the electronic density was found to reside on the tetrazole motifs and be dispersed over the phenyl ring. nih.gov A detailed analysis of this compound would involve calculating the energies of its HOMO and LUMO and visualizing their spatial distribution to predict sites of electrophilic and nucleophilic attack. The charge distribution, often calculated using methods like Natural Population Analysis (NPA), would reveal the partial charges on each atom, offering insights into the molecule's polarity and intermolecular interactions. Unfortunately, specific HOMO-LUMO energy values and charge distribution data for the titled compound are not available in the literature.
Aromaticity and Delocalization Analysis in Bis-Tetrazolyl Systems
Aromaticity is a key concept in chemistry, and various computational methods are used to quantify it. For a molecule like this compound, which contains a phenyl ring and two tetrazole rings, all of which can exhibit aromatic character, such an analysis would be particularly insightful.
Nuclear Independent Chemical Shift (NICS) is a popular method for assessing the aromaticity of a ring system. It involves calculating the magnetic shielding at the center of a ring. A negative NICS value is typically indicative of aromatic character. For this compound, NICS calculations would be performed for both the central benzene ring and the two tetrazole rings to quantify their respective aromaticities and to see how they influence each other. Such data is currently unavailable.
Aromatic Stabilization Energy (ASE) is another measure of aromaticity, quantifying the extra stability a cyclic molecule gains from the delocalization of its π-electrons compared to a hypothetical non-aromatic analogue. Calculating the ASE for the phenyl and tetrazole rings in the titled compound would provide a thermodynamic measure of their aromatic character. This information is not present in the current body of scientific literature.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, often evaluated using second-order perturbation theory, indicates the extent of electron delocalization from Lewis-type (bonding or lone pair) orbitals to non-Lewis-type (antibonding or Rydberg) orbitals.
For this compound, NBO analysis could provide detailed insights into the π-conjugation between the phenyl and tetrazole rings and the delocalization within each ring. This would help to rationalize the molecule's structure and stability. While NBO analysis has been applied to other nitrogen-containing heterocycles nih.gov, specific NBO data for this compound has not been reported.
Mechanistic Insights through Computational Modeling of Reaction Pathways
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of tetrazole derivatives. These studies provide critical insights into reaction kinetics, thermodynamics, and the transient species involved, which are often difficult to capture through experimental methods alone.
One of the primary areas of investigation for compounds like this compound is their thermal stability and decomposition pathways. For instance, a study on various phenyl tetrazoles, including the structural isomer bis-1,4-tetrazol-1-yl benzene, employed DFT calculations at the B3LYP/cc-pVDZ level to understand their thermal behavior researchgate.net. Such studies typically involve the optimization of the ground state geometry, followed by the location of transition states for potential decomposition reactions. The primary decomposition route for many tetrazoles involves the exothermic release of a nitrogen molecule (N₂), leading to the formation of a highly reactive isonitrile intermediate researchgate.net. The activation energy for this process, which can be calculated computationally, is a key determinant of the compound's thermal stability.
Another significant reaction pathway for tetrazoles is photodegradation. Theoretical studies on related compounds, such as 1-phenyl-4-allyl-tetrazol-5-one, have utilized time-dependent DFT (TD-DFT) to explore the mechanism of photodegradation uc.pt. These calculations can map the reaction pathway on an excited state potential energy surface, identifying key intermediates and transition states. For example, the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one is proposed to proceed through a triplet biradical intermediate following the photoextrusion of molecular nitrogen uc.pt. Similar computational approaches could be applied to this compound to predict its photochemical reactivity and potential photoproducts.
The synthesis of tetrazoles, often through the [2+3] cycloaddition of an azide (B81097) with a nitrile, is another area where computational modeling provides valuable mechanistic details nih.gov. DFT calculations can model the concerted or stepwise nature of this cycloaddition, determine the activation barriers, and explain the regioselectivity observed in the formation of different tetrazole isomers.
The table below summarizes key parameters that can be obtained from computational modeling of reaction pathways for tetrazole derivatives.
| Computational Parameter | Significance in Mechanistic Analysis | Typical Method |
| Activation Energy (Ea) | Determines the kinetic feasibility of a reaction pathway. | DFT Transition State Search |
| Reaction Enthalpy (ΔH) | Indicates whether a reaction is exothermic or endothermic. | DFT Frequency Calculation |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | DFT Frequency Calculation |
| Intermediate Structures | Identifies transient species formed during the reaction. | DFT Geometry Optimization |
| Transition State Geometry | Characterizes the highest energy point along the reaction coordinate. | DFT Transition State Search |
Simulation of Spectroscopic Data for Experimental Validation and Interpretation
The simulation of spectroscopic data through computational methods is a powerful strategy for validating experimental findings and aiding in the structural elucidation of newly synthesized compounds. By comparing theoretically predicted spectra with experimental data, researchers can confirm the identity of a compound and gain a deeper understanding of its electronic and vibrational properties.
Infrared (IR) Spectroscopy: Computational methods, primarily DFT, are widely used to calculate the vibrational frequencies of molecules. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra. For example, in the study of new bis-tetrazole derivatives, IR spectroscopy was used to monitor the progress of the cyclization reaction by observing the disappearance of amine and azide bands and the appearance of characteristic tetrazole ring vibrations nih.gov. DFT calculations can precisely assign these vibrational modes, confirming the formation of the tetrazole rings. A study on 5-aryloxy-(1H)-tetrazoles demonstrated the good agreement that can be achieved between experimental and DFT-calculated (B3LYP/6-311G(d,p)) IR spectra growingscience.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculation of NMR chemical shifts (¹H and ¹³C) is another crucial application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly employed for this purpose. For tetrazole derivatives, the calculated NMR spectra can help in assigning the signals to specific nuclei within the molecule. For instance, in newly synthesized bis-tetrazoles, a characteristic singlet in the ¹H NMR spectrum between 8.90 and 9.77 ppm is attributed to the C-H proton of the tetrazole ring nih.gov. Computational simulations can confirm this assignment and predict the chemical shifts of the phenyl protons, providing a complete picture of the molecule's magnetic environment. Studies on other tetrazole derivatives have shown that DFT calculations can accurately reproduce experimental ¹H and ¹³C NMR chemical shifts in solution researchgate.netnih.gov.
The following table presents a hypothetical comparison of experimental and simulated spectroscopic data for a compound like this compound, based on findings for analogous structures.
| Spectroscopic Data | Experimental Observation (Typical Range) | Computational Simulation (Method) | Information Gained |
| IR (cm⁻¹) | ~3100 (C-H, aromatic), ~1600-1450 (C=C, C=N), ~1200-900 (tetrazole ring) | DFT (e.g., B3LYP/6-311G(d,p)) | Confirmation of functional groups and ring structures. |
| ¹H NMR (ppm) | 8.9-9.8 (tetrazole C-H), 7.5-8.5 (phenyl H) | GIAO-DFT (e.g., B3LYP/6-311+G(2d,p)) | Assignment of proton signals, confirmation of substitution pattern. |
| ¹³C NMR (ppm) | ~140-155 (tetrazole C), ~120-140 (phenyl C) | GIAO-DFT (e.g., B3LYP/6-311+G(2d,p)) | Assignment of carbon signals, structural verification. |
Reaction Mechanisms and Chemical Transformations of 1 3 Tetrazol 1 Yl Phenyl Tetrazole Systems
Mechanistic Pathways in the Formation of N-Aryl Tetrazoles
The creation of the N-aryl tetrazole linkage, central to the structure of 1-[3-(Tetrazol-1-yl)phenyl]tetrazole, is most commonly achieved through a [3+2] cycloaddition reaction. rsc.org This method involves the reaction of a nitrile with an azide (B81097). rsc.org The scope of nitriles that can participate in this reaction is broad. scientificupdate.com
The [3+2] cycloaddition between an azide and a nitrile is the most proficient route to forming the tetrazole ring. rsc.orgtuwien.at While often depicted as a concerted process where all bond-forming events occur in a single step, there is significant evidence and debate regarding the precise mechanism. scientificupdate.comkhanacademy.org
Two primary decomposition pathways for the tetrazole ring have been observed, leading to the primary formation of either hydrazoic acid (HN3) or molecular nitrogen (N2). nih.gov
Catalysts and reaction conditions play a pivotal role in the [3+2] cycloaddition, influencing reaction rates, yields, and in some cases, the mechanistic pathway itself. To overcome the significant activation barrier associated with the cycloaddition, a variety of homogeneous and heterogeneous catalysts are often employed. tuwien.at
Catalysts:
Metal Salts and Complexes: Zinc salts are effective catalysts, allowing the reaction to proceed readily in water. organic-chemistry.org The use of cobalt(II) complexes with tetradentate ligands has also been shown to efficiently catalyze the cycloaddition of sodium azide to aryl nitriles under mild, homogeneous conditions. tuwien.atnih.gov Mechanistic studies on these cobalt-catalyzed reactions have successfully isolated and structurally characterized a cobalt(II) diazido intermediate, providing strong evidence for its role in the catalytic cycle. nih.govnih.gov This intermediate reacts with the nitrile to form the tetrazole, which is then expelled, regenerating the active catalyst. nih.gov Other metal-based catalysts, including those based on iron and tin, have also been developed. wikipedia.org
Acids: The reaction can be facilitated by both Brønsted and Lewis acids, which activate the nitrile group towards nucleophilic attack by the azide. khanacademy.org
Reaction Conditions:
Solvents: The choice of solvent significantly impacts the reaction. While high temperatures are often required in non-protic solvents like DMF, reactions can proceed under milder conditions in protic solvents or water, especially when using appropriate catalysts. scientificupdate.comorganic-chemistry.org
Temperature: Elevated temperatures (typically 100-150 °C) are often necessary to promote the cycloaddition, particularly in the absence of a catalyst. scientificupdate.com However, microwave irradiation has been used for thermal fragmentation to yield tetrazole products under controlled conditions. researchgate.net
Post-Synthetic Modifications and Derivatizations of the Phenyl Bridge
Once the this compound scaffold is assembled, the central phenyl ring is available for further functionalization. These post-synthetic modifications allow for the tuning of the molecule's properties by introducing various substituents. The reactivity of the phenyl bridge is influenced by the electronic properties of the two attached tetrazole rings. Kinetic studies on related systems indicate that a protonated tetrazole ring acts as an electron-withdrawing group. youtube.com
Electrophilic Aromatic Substitution:
Nitration: The phenyl ring can undergo nitration, a classic electrophilic aromatic substitution. In a related compound, 1-phenyl-5-methyltetrazole, nitration occurs on the phenyl ring, with the tetrazole ring being present in a protonated form under the acidic reaction conditions. youtube.com For this compound, the two electron-withdrawing tetrazole groups would direct incoming electrophiles to the positions meta to both rings (positions 4, 5, and 6), with position 5 being sterically less hindered.
Halogenation: Aromatic compounds are susceptible to electrophilic halogenation. researchgate.net The introduction of halogens (e.g., bromine, chlorine) onto the phenyl bridge can be achieved using standard halogenating agents, often in the presence of a Lewis acid catalyst. researchgate.netresearchgate.net These halogenated derivatives are valuable intermediates for further transformations.
Cross-Coupling Reactions: The introduction of a halogen onto the phenyl bridge opens the door to a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Reaction: A bromo-substituted phenyl-tetrazole can be coupled with various boronic acids in a Suzuki-Miyaura reaction to introduce new aryl or alkyl groups. tuwien.at This reaction has been demonstrated on 4-bromobenzyl-1H-tetrazole using a palladium chloride catalyst in an environmentally benign water and ethanol (B145695) solvent system. tuwien.at
Sonogashira Coupling: The Sonogashira reaction allows for the coupling of a halo-aryl tetrazole with a terminal alkyne, creating a C(sp²)-C(sp) bond. This has been shown for the synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines from their 3-bromo precursors. rsc.org
Thermal and Photochemical Decomposition Pathways
Tetrazoles are high-energy compounds due to their high nitrogen content and large positive enthalpy of formation. researchgate.net Their decomposition, which liberates a significant amount of energy and molecular nitrogen, can be initiated by heat (thermolysis) or light (photolysis). researchgate.net
The decomposition of substituted tetrazoles typically occurs at temperatures above 250 °C. youtube.com In one study, various 1-phenyl-1H-tetrazole derivatives were found to decompose exothermically at temperatures between 190–240 °C. acs.org
The stability of tetrazoles and the kinetics of their decomposition are critical for understanding their behavior. This has been investigated using techniques like Thermogravimetry–Differential Thermal Analysis (TG-DTA) and Differential Scanning Calorimetry (DSC). acs.org
Kinetic studies on the thermal decomposition of N-substituted pyrazolyltetrazoles suggest that the process begins with the elimination of a nitrogen molecule from the tetrazole ring. nih.gov The activation energy (Ea) for this process varies depending on the molecular structure. For some high-energy azolotetrazine derivatives, activation energies for decomposition have been found to range from 129.0 kJ/mol to 292.2 kJ/mol. The heat of the exothermic decomposition has also been measured for several phenyl tetrazole derivatives. acs.org
| Compound Type | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|
| 1-Phenyl-1H-tetrazole Derivatives | 190 - 240 | Not Specified | acs.org |
| N-(dinitropyrazolyl)tetrazole (DNPT) | 90 - 163 | 116.3 - 149.4 | nih.gov |
| N-(nitropyrazolyl)tetrazole (NPT) | 110 - 186 | 120.9 - 164.4 | nih.gov |
| Triazolo-tetrazine Derivative (TTDA) | Not Specified | 129.0 | |
| Triazolo-tetrazine Derivative (TTGA) | Not Specified | 212.2 |
The decomposition of tetrazoles proceeds through highly reactive intermediates, leading to a variety of final products. The specific pathway and resulting products are highly dependent on the substitution pattern of the tetrazole ring and the decomposition conditions (thermal vs. photochemical).
Thermal Decomposition: The prevailing mechanism for the thermal decomposition of both 1,5- and 2,5-substituted tetrazoles involves a stepwise extrusion of molecular nitrogen. organic-chemistry.org
Intermediates: For 1-substituted tetrazoles, like the rings in this compound, thermolysis is thought to proceed via the formation of a highly reactive nitrene intermediate. organic-chemistry.org An alternative pathway involves the formation of an imidoyl azide , which then fragments. youtube.com
Products: The primary products of thermal decomposition are molecular nitrogen (N₂) and an isonitrile (or carbodiimide). researchgate.netacs.org Relating mass loss data with IR spectroscopy of the residue confirmed N₂ release and isonitrile formation as the outcome of thermal decomposition for several 1-phenyl-1H-tetrazoles. acs.org
Photochemical Decomposition: Photolysis of tetrazoles consistently involves cleavage of the tetrazole ring and extrusion of molecular nitrogen. researchgate.net The reaction conditions, particularly the solvent, can be selected to tune the process for synthetic applications. researchgate.net
Intermediates: Photodegradation of a related compound, 1-phenyl-4-allyl-tetrazol-5-one, has been shown through theoretical studies to proceed through a triplet biradical intermediate following the photoextrusion of N₂.
Products: The structure of the substituents strongly influences the nature of the photoproducts. researchgate.net The photolysis of tetrazoles can lead to a diversity of products, including iminoaziridines, carbodiimides, and various heterocyclic systems like pyrimidinones, which can be trapped or isolated. researchgate.net
Coordination Chemistry of 1 3 Tetrazol 1 Yl Phenyl Tetrazole As a Polydentate Ligand
Design Principles for Bis-Tetrazolyl Ligands in Coordination Polymers
The design of bis-tetrazolyl ligands, such as 1-[3-(tetrazol-1-yl)phenyl]tetrazole, for the construction of coordination polymers is guided by several key principles aimed at controlling the dimensionality and topology of the resulting frameworks. The arrangement of the tetrazole rings on the phenyl linker is a critical design element. In the case of the titled compound, the 1,3-substitution pattern on the benzene (B151609) ring provides a divergent, angular geometry, which is conducive to the formation of porous and interpenetrated networks. This contrasts with linear ligands, such as those with 1,4-substitution, which tend to form simpler, less intricate structures.
Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) utilizing the Titled Compound
The synthesis of MOFs and PCPs incorporating this compound typically involves solvothermal or hydrothermal methods. These techniques facilitate the self-assembly of the ligand and metal salts into crystalline structures.
Self-Assembly Processes and Crystal Growth Techniques
The formation of coordination polymers from this compound and metal ions is a spontaneous self-assembly process driven by the formation of coordinate bonds between the nitrogen atoms of the tetrazole rings and the metal centers. researchgate.net The process is influenced by factors such as temperature, solvent system, pH, and the molar ratio of reactants. Crystal growth is often initiated by nucleation, followed by the gradual addition of molecular building blocks to the crystal lattice. Slow diffusion and evaporation techniques are commonly employed to obtain single crystals of sufficient quality for X-ray diffraction analysis, which is essential for elucidating the precise three-dimensional structure of the resulting framework.
Exploration of Diverse Metal Centers (e.g., Ag(I), Cu(II), Fe(II))
While extensive research has been conducted on a variety of bis-tetrazole ligands with numerous transition metals, detailed structural reports specifically for this compound with Ag(I), Cu(II), and Fe(II) are not widely available in the reviewed literature. However, the coordination chemistry of closely related bis-tetrazole ligands provides insights into the expected behavior.
For instance, a Co(II) complex with the tautomeric ligand 1,3-benzeneditetrazol-5-yl has been synthesized, revealing that only one of the two tetrazole groups coordinates to the cobalt center. In this structure, the ligand acts in a neutral form, which is a notable finding.
The broader family of bis-tetrazole ligands has been successfully used to create coordination polymers with a range of metal ions. Copper(II) complexes with pyrazine-tetrazole ligands have been synthesized and structurally characterized. uni.lu Furthermore, iron(II) complexes with α,ω-bis(tetrazol-1-yl)alkanes have been shown to exhibit spin-crossover properties, a phenomenon of significant interest in materials science. nih.gov Given these examples, it is highly probable that this compound can form stable coordination polymers with Ag(I), Cu(II), and Fe(II), although specific structural details would require further experimental investigation.
Ligand Coordination Modes and Metal Ion Environment
The versatility of this compound as a ligand stems from the multiple coordination possibilities offered by its two tetrazole rings and the structural influence of the phenyl linker.
N-Atom Binding Preferences of the Tetrazole Rings
In 1-substituted tetrazoles, the N4 atom is the most basic and is therefore the preferred coordination site for metal ions. nih.gov This preference is a key factor in predicting the geometry of the resulting coordination polymer. The tetrazole ring can act as a monodentate ligand, coordinating to a single metal center through the N4 atom. However, it can also act as a bridging ligand, connecting two metal centers. A common bridging mode involves the N3 and N4 atoms of the tetrazole ring. nih.gov The specific coordination mode adopted depends on the metal ion, the solvent, and the presence of any co-ligands or counter-ions. nih.gov
Topological and Geometrical Classification of Resulting Coordination Networks
The topological and geometrical analysis of coordination networks derived from the polydentate ligand this compound remains a developing area of research. While extensive studies exist for various tetrazole-based ligands in the construction of metal-organic frameworks (MOFs), specific and detailed topological data for coordination polymers of this compound are not extensively documented in publicly available research.
The structural diversity of coordination polymers often arises from the versatile coordination modes of the ligands and the geometric preferences of the metal centers. Tetrazole-based ligands, in particular, can coordinate to metal ions through different nitrogen atoms of the tetrazole rings, leading to a variety of network topologies. For related bis(tetrazole) ligands, such as those with 1,4-phenylene or biphenyl (B1667301) linkers, a range of network structures from simple one-dimensional chains to complex three-dimensional frameworks have been observed. rsc.org
In the broader context of tetrazole-based coordination polymers, topological classification is a powerful tool to simplify and categorize the intricate structures of these networks. The topology of a coordination network is typically described by reducing the metal centers (or clusters) and the organic ligands to nodes and linkers, respectively. This simplification allows for the identification of the underlying net topology, which can be compared to known reference topologies.
The geometry of the resulting coordination networks is influenced by several factors, including the coordination number and geometry of the metal ion, the flexibility of the organic ligand, and the presence of solvent molecules or counter-ions that can participate in the coordination sphere or form hydrogen bonds. While specific crystallographic data for this compound-based networks is not available in the retrieved sources, the general principles of coordination chemistry suggest that this ligand could act as a bridging ligand between multiple metal centers, potentially leading to the formation of multidimensional coordination polymers. The relative orientation of the two tetrazole rings, dictated by the 1,3-substitution on the phenyl ring, would play a crucial role in determining the final architecture of the network.
Advanced Applications and Functional Properties of 1 3 Tetrazol 1 Yl Phenyl Tetrazole Materials
High-Energy Materials Research and Development
Tetrazole-based compounds are of significant interest in the field of high-energy materials due to their high nitrogen content, large positive heats of formation, and the generation of environmentally benign dinitrogen (N₂) gas upon decomposition. wikipedia.orguc.ptresearchgate.netresearchgate.net This inherent energy content makes them candidates for explosives, propellants, and pyrotechnics. researchgate.netnih.gov
While specific detonation parameters for 1-[3-(Tetrazol-1-yl)phenyl]tetrazole are not extensively detailed in the available literature, research on analogous structures provides insight into its potential performance. The energetic properties of tetrazole derivatives are often enhanced by the introduction of specific functional groups or by forming salts. researchgate.netrsc.org For instance, the detonation velocity and pressure of some tetrazole derivatives have been shown to be comparable to or even exceed that of TNT. at.uarsc.org
Studies on a related structural isomer, bis-1,4-tetrazol-1-yl benzene (B151609), show that the tetrazole ring undergoes exothermic decomposition at temperatures between 190–240 °C. researchgate.net This thermal decomposition is a key characteristic of energetic materials. The performance of such materials is often evaluated by their ability to enhance the combustion of propellants like ammonium (B1175870) perchlorate (B79767) (AP) and cyclotrimethylenetrinitramine (RDX). scispace.com For example, energetic complexes formed with tetrazole-based ligands can significantly lower the decomposition temperature of these propellants, thereby acting as performance enhancers. scispace.com
Table 1: Comparative Detonation Properties of Selected Energetic Materials Note: Data for this compound is not available in the searched literature; representative values for other energetic materials are provided for context.
| Compound | Detonation Velocity (Vdet) [m s⁻¹] | Detonation Pressure (P) [GPa] |
| TNT | 6,881 rsc.org | 19.5 rsc.org |
| RDX | ~8,700 at.ua | ~34.0 at.ua |
| HMX | ~8,980 researchgate.net | - |
| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H₃TTT) Salt | 8,061 rsc.org | 24.8 rsc.org |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole (H₃NANP-5T) Salt | 9,414 rsc.org | 34.5 rsc.org |
This table is for illustrative purposes and shows the performance of other tetrazole-based energetic materials.
The defining feature of tetrazoles is their high nitrogen content, which allows them to serve as efficient gas-generating agents. wikipedia.orgresearchgate.net Upon thermal decomposition, they release a significant volume of nitrogen gas (N₂), a stable and environmentally benign product. researchgate.netscispace.com This property is highly desirable for applications such as automotive airbag inflators and solid propellants. wikipedia.orgnih.gov
The isomer 5,5'-(1,3-phenylene)bis(1H-tetrazole) (H2BTB) has a high nitrogen content of 52.3%. scispace.com The thermal decomposition of phenyl tetrazoles primarily yields N₂ gas and isonitrile as a result of the tetrazole ring cleavage. researchgate.net This controlled release of gas makes compounds like this compound potential components for advanced gas-generating systems.
Functional Materials in Electronics and Photonics
The unique electronic structure and coordination capabilities of tetrazole derivatives suggest their potential use in functional materials. nih.govacs.org
While specific research into the optoelectronic applications of this compound is limited, the broader class of tetrazole compounds has been noted for its use in information recording systems. acs.org The photochemistry of tetrazole derivatives is an active area of research, with studies showing that UV irradiation can induce cleavage of the tetrazole ring, leading to the formation of various reactive intermediates and products. uc.ptnih.gov This photochemical activity is a prerequisite for materials used in optical data storage, although direct applications for this specific compound have not been detailed.
Tetrazole-based ligands are known to form stable coordination complexes with a variety of metal ions due to their multiple nitrogen donor atoms. nih.gov Research on isomers such as 5,5′-(1,4-phenylene)bis(1H-tetrazole) (H₂bdt) has led to the synthesis of numerous coordination polymers with transition metals like Co(II), Ni(II), Zn(II), and Cd(II). rsc.orgresearchgate.net These studies have primarily focused on the synthesis and structural or magnetic characterization of these materials. For example, a dense three-dimensional structure was reported for [Zn(bdt)], where zinc tetrahedra are linked by the bdt ligands. rsc.orgresearchgate.net However, specific data on the dielectric properties of coordination compounds formed with this compound were not found in the reviewed literature.
Catalytic Applications in Organic Transformations
The ability of tetrazoles to act as ligands allows them to be incorporated into metal complexes that can function as catalysts. nih.govacs.org
A notable example involves an energetic complex formed with the isomer 5,5'-(1,3-phenylene)bis(1H-tetrazole) (H2BTB). scispace.com A lead(II) complex, [Pb₂(BTB)₂(H₂O)₈]·5H₂O, was synthesized and found to have significant catalytic activity on the thermal decomposition of common energetic materials. scispace.com When used as an additive, this complex markedly lowered the decomposition temperatures of both ammonium perchlorate (AP) and RDX. scispace.com This catalytic action enhances the combustion rate of propellants, demonstrating the potential of such tetrazole-based coordination compounds in facilitating organic transformations relevant to energetic systems. scispace.com
Table 2: Catalytic Effect of a 5,5'-(1,3-phenylene)bis(1H-tetrazole) (H2BTB) Complex on Propellant Decomposition
| Propellant System | Peak Decomposition Temperature (°C) | Decomposition Heat (J g⁻¹) |
| AP (alone) | 442 | 1522 |
| AP + [Pb₂(BTB)₂(H₂O)₈]·5H₂O | 343 | 2524 |
| RDX (alone) | 277 | 2278 |
| RDX + [Pb₂(BTB)₂(H₂O)₈]·5H₂O | 258 | 2602 |
| Data from a study on an isomer of the title compound. scispace.com |
This catalytic enhancement, characterized by a lower decomposition temperature and higher heat release, underscores the potential of ligands like this compound in designing new catalysts for specific chemical processes. scispace.com
Homogeneous and Heterogeneous Catalysis Mediated by the Compound or its Complexes
While specific catalytic applications of this compound are not extensively documented, the broader class of tetrazole-containing compounds has demonstrated significant potential in both homogeneous and heterogeneous catalysis. The nitrogen atoms of the tetrazole rings can coordinate with various metal centers, leading to the formation of catalytically active complexes and metal-organic frameworks (MOFs).
Homogeneous Catalysis:
In homogeneous catalysis, complexes of tetrazole-based ligands can facilitate a range of organic transformations. Although direct data for this compound is limited, related tetrazole derivatives have been employed in catalysis. For instance, copper(I) complexes with tetrazole-based ligands have been investigated for their photophysical and redox properties, which are crucial for photocatalytic applications. rsc.org The catalytic activity often stems from the ability of the metal center to cycle between different oxidation states, a process that can be finely tuned by the electronic properties of the tetrazole ligand.
Heterogeneous Catalysis:
The use of this compound and similar polytetrazole ligands as linkers in the construction of Metal-Organic Frameworks (MOFs) opens up avenues for heterogeneous catalysis. unimi.it These porous materials can exhibit high thermal and chemical stability. unimi.it The catalytic sites within these MOFs can be the metal nodes, the functional groups on the organic linkers, or encapsulated guest species. nih.gov
For example, MOFs constructed from tetrazole-containing linkers can act as robust heterogeneous catalysts. The pores of the MOF can provide size and shape selectivity for reactants, while the high density of nitrogen atoms from the tetrazole units can serve as basic sites or can be post-synthetically modified to introduce other catalytic functionalities. nih.govrsc.org Studies on related tetrazole-based MOFs have shown their utility in various catalytic reactions. researchgate.netacs.org
A plausible mechanism for a reaction catalyzed by a MOF derived from a ligand like this compound could involve the activation of a substrate at an open metal site within the framework, followed by reaction with another species diffusing through the pores. The product would then desorb, regenerating the catalytic site.
Table 1: Examples of Catalysis using Tetrazole-based Compounds (Illustrative)
| Catalyst Type | Ligand/Linker | Metal | Reaction Type | Reactants | Products | Reference |
| Homogeneous | 1-Phenyl-1H-tetrazole-5-thiol | Co(II) | Oxidation | - | - | researchgate.netlookchem.com |
| Heterogeneous MOF | 1,3,5-tri(1H-tetrazol-5-yl) benzene | Zn(II) | Anticancer studies | - | - | nih.gov |
| Heterogeneous MOF | 2,6-di(1H-tetrazol-5-yl)naphthalene | Ni(II) | Gas Separation | CO2, H2 | - | acs.org |
| Heterogeneous Nanocatalyst | Schiff base-tetrazole derivative | Cu(II) | Multicomponent Reaction | Aniline, triethyl orthoformate, sodium azide (B81097) | 1-Aryl 1H-tetrazole | nih.gov |
Metal Ion Sequestration and Environmental Remediation
The presence of multiple nitrogen donor atoms in this compound makes it an excellent chelating agent for a variety of metal ions. This property is highly valuable for applications in environmental remediation, particularly for the removal of heavy metals from contaminated water sources.
The ability of this compound and its analogs to form stable complexes with metal ions can be exploited for the selective extraction of specific metals from solutions. The selectivity of extraction often depends on factors such as the pH of the solution, the coordination geometry preference of the metal ion, and the steric and electronic properties of the ligand.
A study on the closely related ligand 1,3-benzeneditetrazol-5-yl (m-BDTH2) demonstrated its ability to coordinate with Co(II) ions. nih.gov In the resulting complex, [Co(m-BDTH2)2(H2O)2(CH3CN)2]Cl2, the ligand coordinates to the cobalt center, showcasing the potential of such bis-tetrazole ligands in binding metal ions. nih.gov While this particular study did not focus on extraction, the formation of a stable complex is a prerequisite for a successful solvent extraction process.
By modifying the substitution pattern on the phenyl ring or the tetrazole moieties, it is possible to tune the selectivity of the ligand for different metal ions. For example, the introduction of soft donor atoms could enhance selectivity for soft metal ions like mercury or cadmium, while hard donor atoms would favor complexation with hard metal ions like aluminum or iron. The use of such ligands in liquid-liquid extraction or solid-phase extraction systems could enable the separation and recovery of valuable or toxic metals from industrial effluents or mining leachates. researchgate.net
Table 2: Metal Complexation with a Ligand Structurally Similar to this compound
| Ligand | Metal Ion | Complex Formula | Key Finding | Reference |
| 1,3-benzeneditetrazol-5-yl (m-BDTH2) | Co(II) | [Co(C8H6N8)2(H2O)2(CH3CN)2]Cl2 | Formation of a stable coordination complex. | nih.gov |
Water Purification Strategies
The contamination of water resources with heavy metals is a significant environmental concern. Ligands like this compound can be incorporated into various materials for water purification.
One strategy involves immobilizing the ligand onto a solid support, such as silica (B1680970) gel, polymers, or nanoparticles. This creates a solid-phase adsorbent that can be used in packed columns or as a suspended agent to remove metal ions from water. The high affinity of the tetrazole groups for heavy metals would lead to their sequestration onto the solid support, which can then be easily separated from the purified water. Research on ligand-coated dense nanoparticles has shown this to be an effective in-situ approach for remediating sediments and soils contaminated with heavy metals like lead and cadmium. nih.govplos.org
Another advanced approach is the use of MOFs constructed from this compound or similar polytetrazole linkers. These porous materials can exhibit high capacities for metal ion adsorption due to their large surface areas and the abundance of coordination sites. researchgate.net The uniform pore sizes of MOFs can also contribute to selectivity, allowing smaller hydrated metal ions to access the internal binding sites while excluding larger species. The regeneration and reuse of these MOF-based adsorbents are also feasible, making them a sustainable solution for water purification. nih.gov
Future Perspectives and Emerging Directions in N,n Bis Tetrazolyl Benzene Research
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The future of synthesizing 1-[3-(Tetrazol-1-yl)phenyl]tetrazole and related bis-tetrazole compounds is increasingly focused on green chemistry principles, emphasizing atom economy and sustainability. primescholars.com Traditional methods for creating tetrazole rings often involve multi-step processes with potentially hazardous reagents. acs.org A key area of development is the advancement of one-pot, multicomponent reactions (MCRs) which combine multiple starting materials in a single step, maximizing the incorporation of atoms from reactants into the final product. nih.govnih.gov
Modern synthetic strategies aim to reduce waste and energy consumption. This includes the use of heterogeneous catalysts that can be easily recovered and reused, such as zeolites or nanoparticles, minimizing the need for corrosive and polluting conventional catalysts. acs.orgnih.gov Research is also exploring solvent-free or green-solvent (e.g., water, ethanol) reaction conditions, which significantly reduces the environmental impact compared to carcinogenic solvents like DMF. nih.govorganic-chemistry.org The development of methods that operate at lower temperatures and under aerobic conditions further contributes to the sustainability of tetrazole synthesis. acs.org
A comparison of traditional versus emerging synthetic approaches highlights the shift towards greater efficiency and environmental responsibility.
Table 1: Comparison of Synthetic Approaches for Tetrazole Compounds
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Catalysts | Homogeneous Lewis acids (e.g., zinc salts), often toxic or water-sensitive. acs.org | Reusable heterogeneous catalysts (e.g., zeolites, nanoparticles). acs.orgnih.gov |
| Solvents | Often requires harsh or carcinogenic solvents (e.g., DMF). nih.gov | Prefers green solvents like water and ethanol (B145695) or solvent-free conditions. nih.govorganic-chemistry.org |
| Reaction Type | Often multi-step with intermediate isolation. acs.org | Focus on one-pot, multicomponent reactions (MCRs). nih.govnih.gov |
| Atom Economy | Can be low due to byproducts and protecting groups. primescholars.com | High, as MCRs are designed to incorporate most atoms into the product. nih.gov |
| Safety | May use highly toxic and explosive reagents like hydrazoic acid. acs.org | Employs safer azide (B81097) sources and milder reaction conditions. thieme-connect.com |
Future research will likely focus on biocatalysis and flow chemistry to further enhance the sustainability and scalability of producing N,N'-bis(tetrazolyl)benzene compounds for various applications.
Advanced Spectroscopic and In-Situ Characterization Techniques for Dynamic Processes
Understanding the formation and behavior of materials derived from this compound requires advanced characterization techniques that can monitor processes in real-time. The future in this area lies in the application of in-situ methods, particularly for studying the hydrothermal or solvothermal synthesis of coordination polymers. psu.edursc.org These techniques allow researchers to observe the dynamic self-assembly process, trapping and identifying intermediate species that provide crucial mechanistic insights. psu.eduresearchgate.net
In-situ hydrothermal synthesis studies have been instrumental in revealing the role of metal ions not just as structural components but as catalysts in the formation of the tetrazole ring itself. rsc.org By monitoring these reactions as they happen, chemists can better understand and control the final structure and properties of the resulting metal-organic frameworks (MOFs). psu.edursc.org
Future directions will involve combining multiple advanced techniques to gain a more complete picture. For example, coupling in-situ X-ray diffraction with spectroscopic methods like Raman or IR spectroscopy can provide simultaneous information on both structural and chemical changes. Time-resolved fluorescence spectroscopy is another powerful tool for studying the photophysical properties and dynamic behavior of these materials, which is critical for applications in sensing and optics. acs.orgbohrium.com
Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Predictive Design of Tetrazole-Based Materials
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of tetrazole-based materials, including those derived from this compound. researchgate.net Traditional computational methods like Density Functional Theory (DFT) are powerful for predicting material properties but can be computationally expensive and slow, limiting their use for high-throughput screening. mdpi.com AI and ML offer a way to accelerate this process significantly.
By training ML models on large datasets generated from experimental results or DFT calculations, researchers can create predictive tools that rapidly estimate the properties of new, hypothetical materials. researchgate.netmdpi.com This data-centric approach enables the in-silico prediction of crucial characteristics such as electronic structure, thermal stability, and adsorption properties, guiding experimental efforts toward the most promising candidates. mdpi.comarxiv.org This shift from experience-driven research to a data-intelligence paradigm can dramatically shorten the development cycle for novel materials. mdpi.com
Table 2: Role of AI/ML in Tetrazole Material Design
| Application Area | AI/ML Contribution | Potential Impact |
|---|---|---|
| Material Discovery | Predicts properties of hypothetical structures from large databases. researchgate.netmdpi.com | Accelerates the identification of materials with desired functionalities. researchgate.net |
| Synthesis Planning | Develops retrosynthetic analysis models to design efficient synthesis routes. mdpi.com | Optimizes reaction conditions and improves yields. mdpi.com |
| Property Prediction | Forecasts electronic, thermal, and mechanical properties. mdpi.comarxiv.org | Enables rapid screening and selection of materials for specific applications. |
| Data Analysis | Extracts hidden patterns and correlations from complex experimental data. mdpi.comyoutube.com | Provides deeper understanding of structure-property relationships. |
The future will see the development of more sophisticated and interpretable AI models, potentially integrated into automated laboratory systems, creating a closed-loop workflow of prediction, synthesis, and testing for unprecedented efficiency in materials innovation. arxiv.orgmdpi.com
Exploration of Multidimensional Coordination Polymers with Tunable Framework Properties
The ligand this compound is an excellent building block for creating multidimensional coordination polymers (CPs) or metal-organic frameworks (MOFs). researchgate.net The two tetrazole rings, with their multiple nitrogen atoms, can coordinate with metal ions in various ways, leading to a rich diversity of structural topologies, from 1D chains to complex 3D frameworks. psu.edunih.gov
A key future direction is the design of CPs with tunable properties. By carefully selecting the metal ion, ancillary ligands, and synthesis conditions, researchers can control the framework's dimensionality, porosity, and functionality. rsc.orgrsc.org For instance, the choice of metal can influence the resulting magnetic or luminescent properties, while the inclusion of specific functional groups on the ligand can create frameworks with high selectivity for gas adsorption, such as CO2. rsc.org
Research is also focused on creating frameworks with unusual configurations and novel topologies, which can lead to emergent properties. rsc.org The flexibility of the bis(tetrazolyl)benzene linker allows for the construction of dynamic frameworks that can respond to external stimuli, making them promising for applications in chemical sensing and smart materials. The ability to control isomerization in MOF synthesis further allows for the targeted creation of porous or non-porous structures from the same set of components. rsc.org
Expansion into Niche Material Science Applications and Sensing Technologies
While tetrazole-based materials are known for applications like energetic materials and coordination chemistry, future research is expanding into more niche areas, particularly sensing technologies. researchgate.netpsu.edu The nitrogen-rich tetrazole rings are effective metal chelators, similar to carboxylates, making them excellent candidates for ion-selective sensors. nih.gov The inherent fluorescence of some tetrazole-based frameworks can be quenched or enhanced upon interaction with specific analytes, forming the basis for optical chemical sensors. bohrium.compsu.edu
For example, frameworks built with ligands like this compound could be designed to selectively detect heavy metal ions, pollutants, or biologically important molecules. rsc.org The high surface area and tunable pore chemistry of MOFs derived from these ligands make them ideal for adsorbing and detecting trace amounts of substances. bohrium.comresearchgate.net
Beyond sensing, other emerging applications include proton-conductive materials for fuel cells, where the hydrogen-bonding networks within the crystal structure can facilitate proton transport. rsc.org The high nitrogen content and thermal stability of these compounds also continue to make them of interest for developing environmentally benign gas-generating agents. nih.gov The versatility of the this compound scaffold ensures its continued exploration in diverse and specialized areas of materials science.
Q & A
Q. Basic Characterization Workflow
- IR Spectroscopy : Key peaks include N–H stretching (~3400 cm⁻¹) and tetrazole ring vibrations (1415–2120 cm⁻¹). Overlapping bands may require deconvolution for accurate assignment .
- NMR : ¹H NMR typically shows aromatic protons at δ 6.90–7.80 ppm, with splitting patterns confirming substitution at the phenyl ring. ¹³C NMR resolves tetrazole carbons at ~150 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are standard for structure refinement. Challenges include resolving disorder in the tetrazole rings, requiring high-resolution data (<1.0 Å) and TWIN/BASF parameter adjustments .
How does the tetrazole moiety influence bioactivity in drug design?
Basic Pharmacological Insight
The tetrazole ring acts as a carboxylate bioisostere , enhancing metabolic stability and bioavailability. Its pKa (~4.9) mimics carboxylic acids, enabling pH-dependent interactions with targets like angiotensin receptors or fungal enzymes. In antifungal studies, derivatives of this compound showed IC₅₀ values comparable to fluconazole (2–8 µg/mL) against C. albicans via steric hindrance and hydrogen bonding .
What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Q. Advanced Crystallography
- Disorder in Tetrazole Rings : Dynamic disorder due to rotational flexibility can obscure electron density. Strategies include cryocooling (100 K) and using restraints (ISOR, DELU) in SHELXL .
- Twinning : High-symmetry space groups (e.g., P2₁/c) may mask twinning. Hooft/Y statistics in PLATON or sequential refinement in OLEX2 are recommended .
- Data Quality : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for weak scatterers like nitrogen atoms in tetrazoles .
How can reaction yields be optimized in Meerwein arylation for tetrazolylphenylquinones?
Q. Advanced Reaction Engineering
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance diazonium salt stability but require strict pH control (pH 2–3) to prevent decomposition .
- Catalyst Screening : Cu(I) salts (e.g., CuBr) increase regioselectivity in aryl-quinone coupling, reducing byproducts like bis-arylated species.
- Temperature Gradients : Stepwise heating (0°C → 25°C over 2 hrs) minimizes side reactions, improving yields from 60% to >85% .
What computational methods are effective for studying ligand-receptor interactions of this compound?
Q. Advanced Molecular Modeling
- Docking Studies : AutoDock Vina or Schrödinger Glide can model interactions with fungal CYP51 or angiotensin receptors. Key parameters include:
- Grid box centered on heme iron (CYP51) or Asp³⁵¹ (AT1 receptor).
- Scoring functions (e.g., MM-GBSA) refine binding affinity predictions .
- MD Simulations : GROMACS/AMBER trajectories (20–50 ns) assess stability of hydrogen bonds between tetrazole N2/N3 and Thr³¹⁸ (CYP51) .
How does the compound’s electronic structure influence its coordination chemistry?
Q. Advanced Coordination Chemistry
- Ligand Design : The tetrazole N1/N2 atoms act as monodentate or bridging ligands. Fe(II) complexes exhibit spin-crossover behavior, with cooperativity dependent on spacer length (e.g., 1,3-bis(tetrazol-1-yl)propane vs. longer homologs) .
- Spectroscopic Probes : EPR and Mössbauer spectroscopy quantify metal-ligand charge transfer, with g⊥ values (~2.1) indicating low-spin Fe(II) states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
